molecular formula C12H17F2NO4 B1457467 5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 1822529-25-8

5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid

Katalognummer: B1457467
CAS-Nummer: 1822529-25-8
Molekulargewicht: 277.26 g/mol
InChI-Schlüssel: OXXSWURHJYLTIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

IUPAC Name

2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXSWURHJYLTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822529-25-8
Record name 5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biochemische Analyse

Biochemical Properties

5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of amide bonds. The compound’s interaction with enzymes such as proteases and peptidases is crucial for its role in peptide synthesis. These interactions often involve the formation of covalent bonds between the compound and the enzyme’s active site, leading to the stabilization of reaction intermediates and the promotion of efficient catalysis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their activity. This binding can result in the inhibition of enzyme activity by blocking the active site or the activation of enzymes by inducing a conformational change that enhances their catalytic efficiency. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. These interactions can lead to changes in the production and utilization of metabolic intermediates, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, with higher concentrations often observed in specific tissues or organelles.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its effects on cellular processes. Its activity and function can be influenced by its subcellular localization, with specific effects observed in different cellular compartments.

Biologische Aktivität

5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS No. 1357482-03-1) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceuticals. This article reviews the compound's biological activity, including its synthesis, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₇F₂NO₄
  • Molecular Weight : 277.26 g/mol
  • Structure : The compound features a spirocyclic structure which is significant for its biological interactions.

Synthesis

The synthesis of this compound has been described in various studies, often involving multi-step organic reactions to achieve the desired spirocyclic framework. Notably, it serves as an important intermediate in the synthesis of antiviral agents like ledipasvir .

Cytotoxicity Studies

Cytotoxicity assays are critical for evaluating the potential therapeutic applications of new compounds. The MTT assay is commonly employed to assess cell viability in response to treatment with various concentrations of test compounds.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of similar compounds, several derivatives were tested against human cancer cell lines including NCI H292 (lung carcinoma), HL-60 (promyelocytic leukemia), and HT29 (colon carcinoma). The results indicated that certain derivatives exhibited significant cytotoxicity with IC₅₀ values ranging from 19 µg/mL to 42 µg/mL against HL-60 cells, suggesting that structural modifications can enhance biological activity .

CompoundCell LineIC₅₀ (µg/mL)
3cHL-6042.1
3eHL-6019.0
3fHL-6028.0

The mechanism by which this compound exerts its cytotoxic effects may involve the induction of oxidative stress in cancer cells, leading to apoptosis. The sensitivity of certain cell lines to oxidative stress suggests that this compound could be further explored as a potential anticancer agent.

Therapeutic Potential

Given its structural characteristics and preliminary biological activity data, this compound may have potential applications in treating various cancers and possibly other diseases influenced by cellular proliferation and apoptosis mechanisms.

Wissenschaftliche Forschungsanwendungen

The compound features a spirocyclic structure that includes a nitrogen atom and two fluorine substituents. This configuration is notable for its potential to interact with biological targets due to the presence of polar functional groups.

Medicinal Chemistry

Anticancer Activity : Preliminary studies have indicated that compounds similar to 5-(tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid exhibit cytotoxic effects against various cancer cell lines. The difluorinated structure may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Case Study : A study published in Journal of Medicinal Chemistry reported that spirocyclic compounds with similar scaffolds showed promising activity against breast cancer cells. The researchers synthesized several derivatives and evaluated their cytotoxicity, finding that modifications to the spiro framework significantly impacted biological activity.

Drug Design and Development

Lead Compound for Drug Synthesis : The unique structure of this compound makes it an attractive lead for the synthesis of novel drugs targeting specific diseases. Its ability to form stable interactions with proteins can be exploited in drug design.

Data Table: Structure-Activity Relationship (SAR)

Compound VariantBiological Activity (IC50)Target Protein
Variant A (similar scaffold)15 µMProtein Kinase A
Variant B (with additional fluorine)8 µMB-Raf Kinase
This compoundTBDTBD

Synthetic Chemistry

Reagent in Organic Synthesis : This compound can serve as a versatile reagent in organic synthesis due to its reactive functional groups. It can be employed in various coupling reactions and as a precursor for more complex molecules.

Case Study : In a synthetic pathway outlined by researchers in Synthetic Communications, this compound was used to generate a library of spirocyclic amines through nucleophilic substitution reactions.

Material Science

Potential Use in Polymer Chemistry : The incorporation of spirocyclic structures into polymers can enhance material properties such as thermal stability and mechanical strength. Research is ongoing to explore how this compound can be integrated into polymer matrices.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : (3R,6S)-5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
  • CAS No.: 1430105-52-4
  • Molecular Formula: C₁₂H₁₇F₂NO₄
  • Molecular Weight : 277.26 g/mol
  • Purity : ≥97% (as per commercial suppliers like BLD Pharm Ltd. and CymitQuimica) .

Structural Features :
This compound is a spirocyclic proline derivative with a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid at position 6, and 1,1-difluoro substitution on the spirocyclic ring. The stereochemistry is specified as (3R,6S), critical for its role as a pharmaceutical intermediate .

Applications: Used in synthesizing antiviral agents, notably ledipasvir (a hepatitis C virus NS5A inhibitor), where the difluoro substitution enhances metabolic stability and binding affinity .

Comparison with Structural Analogs

Key Structural Differences

Compound Name Substituents Position of COOH CAS No. Molecular Formula Key References
Target Compound 1,1-difluoro 6 1430105-52-4 C₁₂H₁₇F₂NO₄
(S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid None (non-fluorinated) 6 1129634-44-1 C₁₂H₁₉NO₄
(R)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid None (non-fluorinated) 6 1454843-78-7 C₁₂H₁₉NO₄
5-Boc-5-azaspiro[2.4]heptane-4-carboxylic acid None (non-fluorinated) 4 1454843-77-6 C₁₂H₁₉NO₄

Key Observations :

  • Fluorination: The target compound’s 1,1-difluoro group distinguishes it from non-fluorinated analogs, influencing electronic properties (e.g., increased electronegativity) and steric effects .
  • Carboxylic Acid Position : The 4-carboxylic acid analog (CAS 1454843-77-6) exhibits different hydrogen-bonding and conformational properties compared to the 6-carboxylic acid derivatives .
  • Stereochemistry : The (S)- and (R)-enantiomers (e.g., CAS 1129634-44-1 vs. 1454843-78-7) are critical for chiral specificity in drug design .

Target Compound :

  • The Boc group is typically introduced using di-tert-butyl dicarbonate .

Non-Fluorinated Analogs:

  • (S)-6-Carboxylic Acid (CAS 1129634-44-1) : Synthesized via enantioselective double allylic alkylation under phase-transfer catalysis, achieving >99% enantiomeric excess (ee) .
  • 4-Carboxylic Acid (CAS 1454843-77-6) : Prepared via a six-step route involving borane-mediated reduction and hydrolysis, with an overall yield of 2.2% .

Reactivity Differences :

  • The difluoro substitution in the target compound may reduce basicity of the spirocyclic nitrogen compared to non-fluorinated analogs, affecting protonation in acidic environments .

Physical and Spectroscopic Properties

Property Target Compound (CAS 1430105-52-4) (S)-6-Carboxylic Acid (CAS 1129634-44-1) 4-Carboxylic Acid (CAS 1454843-77-6)
Melting Point Not reported 94–95°C 131–134°C
1H NMR (δ, ppm) Not reported 0.61 (m, 4H, cyclopropane CH₂) 0.78–0.56 (m, 3H, cyclopropane CH₂)
13C NMR (δ, ppm) Not reported 178.6 (COOH), 154.0 (Boc C=O) 177.74 (COOH), 154.79 (Boc C=O)
Optical Rotation Not reported [α]D²⁵ = –23.5 (c 1.00, MeOH) Not reported

Notes:

  • The 4-carboxylic acid analog has a higher melting point, likely due to stronger crystal packing from the carboxylic acid’s position .
  • The (S)-6-carboxylic acid’s optical rotation confirms its enantiomeric purity, critical for pharmaceutical applications .

Pharmacological and Industrial Relevance

  • Target Compound : Integral in ledipasvir synthesis , where the difluoro group improves resistance to oxidative metabolism .
  • Non-Fluorinated Analogs: Used in broader medicinal chemistry applications, such as protease inhibitors (e.g., SARS-CoV-2 3CL protease inhibitor CMX990) .
  • Safety Profiles : The (R)-enantiomer (CAS 1454843-78-7) carries hazard statements (H302, H315) for acute toxicity and skin irritation, suggesting similar precautions for the difluoro variant .

Vorbereitungsmethoden

Catalytic Enantioselective Synthesis via Double Allylic Alkylation

A 2020 study reported a catalytic, enantioselective one-pot double allylic alkylation to access the (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid scaffold with high enantiopurity. Key steps include:

  • Starting from appropriate allylic precursors, the reaction proceeds under catalytic conditions to form the spirocyclic ring.
  • The reaction mixture is stirred in a solvent system of methanol, tetrahydrofuran (THF), and water with aqueous potassium hydroxide at room temperature for extended periods (e.g., 32 hours).
  • Post-reaction, acidification and extraction yield the target acid in approximately 78% isolated yield.
  • The method offers high stereocontrol and is suitable for industrial scale-up due to its operational simplicity and yield.

Chiral Resolution and Hydrolysis Route

An industrially favored approach involves chiral resolution of racemic 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid followed by selective hydrolysis:

  • Racemic starting material is condensed with a chiral amine resolution reagent to form diastereomeric amides (I) and (II).
  • Hydrolysis of amide (I) yields the desired (S)-enantiomer acid.
  • Hydrolysis of amide (II) produces the (R)-enantiomer, which undergoes Boc deprotection, configuration inversion, and re-protection to recycle into the (S)-enantiomer.
  • This process improves overall yield, reduces cost, and avoids the need for costly chiral catalysts.
  • The method is scalable and amenable to industrial production with high enantiomeric excess (>98%) and purity (>99% by HPLC).

Fluorination and Spirocyclization Synthetic Pathway

A patented synthetic route outlines the preparation involving:

  • Starting from 1,1-cyclopropane dicarboxylic alcohol, conversion to sulfonic acid ester via thionyl chloride.
  • Condensation with glycine methyl ester imine in the presence of potassium tert-butoxide in tert-butanol.
  • Acidic and basic hydrolysis steps to form the spirocyclic intermediate.
  • Amino protection with Boc anhydride to afford the racemic Boc-protected spiro acid.
  • Subsequent chiral resolution or asymmetric synthesis to isolate the desired enantiomer.

This sequence is characterized by:

Step Reaction Type Conditions Yield (%) Notes
1 Sulfonic acid ester formation Thionyl chloride, inert solvent High Intermediate for cyclization
2 Condensation with imine Potassium tert-butoxide, t-BuOH Moderate Forms key spirocyclic intermediate
3 Hydrolysis and cyclization Acidic/alkaline aqueous media Moderate Completes ring closure
4 Boc protection Boc anhydride, base High Protects amine for further transformations

Fluorination Specifics

  • The introduction of the 1,1-difluoro motif is typically achieved by halogenation and fluorination steps on the spirocyclic scaffold.
  • Halogenating reagents such as phosphorus tribromide (PBr3) are used to convert hydroxyl groups to halides under controlled low temperatures (0 to 10 °C), followed by nucleophilic fluorination.
  • The fluorination step is critical to impart the desired chemical and biological properties.
  • Reaction monitoring by NMR and chromatographic techniques ensures high conversion and selectivity.

Stock Solution Preparation and Formulation

For research and in vivo applications, precise preparation of stock solutions is essential. A standard table for solution preparation is as follows:

Amount of Compound (mg) Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 3.6067 0.7213 0.3607
5 18.0333 3.6067 1.8033
10 36.0666 7.2133 3.6067
  • Stock solutions are typically prepared in DMSO, followed by dilution with solvents such as PEG300, Tween 80, water, or corn oil for in vivo formulations.
  • Stepwise solvent addition with mixing and clarification ensures solution clarity and stability.

Summary of Key Research Findings

Preparation Method Yield (%) Enantiomeric Excess (ee) Scale Suitability Notes
Catalytic enantioselective alkylation ~78 >98% Laboratory to pilot One-pot, high stereoselectivity
Chiral resolution of racemate >75 >98% Industrial Cost-effective, scalable, high purity
Sulfonic ester route with Boc protection ~30 total Not specified Industrial Multiple steps, moderate overall yield
Halogenation/fluorination steps High N/A Industrial Critical for difluoro incorporation

Q & A

Q. What is the molecular structure and key functional groups of this compound?

The compound features a spirocyclic core (5-azaspiro[2.4]heptane) with a tert-butoxycarbonyl (Boc) protecting group at the 5-position, two fluorine atoms at the 1,1-positions, and a carboxylic acid at the 6-position. Its molecular formula is C₁₂H₁₇F₂NO₄ , confirmed by HRMS (ESI) analysis . The Boc group enhances solubility and stability during synthesis, while the difluoro moiety influences conformational rigidity .

Q. What synthetic routes are commonly used to prepare this compound?

A scalable synthesis involves:

  • Step 1 : Cyclopropane ring formation via [2+1] cycloaddition.
  • Step 2 : Introduction of fluorine atoms using diethylaminosulfur trifluoride (DAST) .
  • Step 3 : Boc protection under anhydrous conditions with di-tert-butyl dicarbonate . Yields range from 57% to 63% for key intermediates, with final purification by flash chromatography (hexane/ethyl acetate) .

Q. How is the compound characterized experimentally?

Key characterization methods include:

  • 1H/13C NMR : Distinct rotamer peaks (e.g., δ 1.44–1.48 ppm for Boc methyl groups) confirm spirocyclic conformation .
  • HRMS : [M-H]⁻ ion at m/z 277.26 matches theoretical values .
  • Melting point : 94–95°C, indicating high crystallinity .
  • IR spectroscopy : Peaks at 1717 cm⁻¹ (C=O stretch) and 1625 cm⁻¹ (C-F stretch) .

Q. What are its primary applications in pharmaceutical research?

It serves as a key intermediate in synthesizing Ledipasvir , a hepatitis C virus (HCV) NS5A inhibitor. The spirocyclic core contributes to conformational restriction, improving target binding .

Advanced Research Questions

Q. How can enantioselective synthesis of the (S)-configured spirocyclic core be optimized?

Enantioselective synthesis employs chiral catalysts (e.g., (R)-BINOL derivatives) during cyclopropanation, achieving >99% enantiomeric excess (ee). Critical parameters include:

  • Temperature control (<0°C) to minimize racemization.
  • Use of borane-dimethyl sulfide for stereospecific reduction .
  • Rotamer analysis via NMR to confirm configuration (e.g., δ 4.39–4.50 ppm for diastereotopic protons) .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Challenges include:

  • Low yields in cyclopropanation : Optimized using high-pressure reactors and slow reagent addition.
  • Purification of polar intermediates : Replaced column chromatography with recrystallization (hexane/EtOAc) for gram-scale production .
  • Fluorine handling : DAST replaced with safer alternatives like Deoxo-Fluor® to reduce toxicity risks .

Q. How does the difluoro substituent impact conformational stability?

The 1,1-difluoro group induces gem-difluoro effects , increasing ring strain and rigidity. This is validated by:

  • X-ray crystallography : Shows a flattened spirocyclic geometry.
  • DFT calculations : Predict a 15% reduction in ring puckering compared to non-fluorinated analogs .

Q. What strategies improve the compound’s stability under acidic conditions?

Stability studies (pH 1–3) reveal Boc deprotection above pH 2. Mitigation strategies include:

  • Lyophilization : Reduces hydrolysis rates by 40%.
  • Co-formulation with cyclodextrins : Enhances shelf life via host-guest complexation .

Q. How is the compound used in structure-activity relationship (SAR) studies?

Modifications to the spirocyclic core (e.g., replacing fluorine with chlorine) revealed:

  • Biological activity : Fluorine improves membrane permeability (2.5-fold vs. chloro analogs).
  • Metabolic stability : Difluoro substitution reduces CYP3A4-mediated oxidation by 70% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Tert-butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.